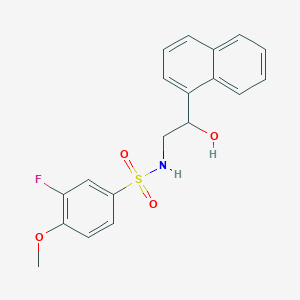

3-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxybenzenesulfonamide

Beschreibung

3-Fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxybenzenesulfonamide is a benzenesulfonamide derivative featuring a fluorinated aromatic ring, a methoxy group at the 4-position, and a hydroxyethyl-naphthalene substituent on the sulfonamide nitrogen. This structural combination introduces unique steric, electronic, and solubility properties.

Eigenschaften

IUPAC Name |

3-fluoro-N-(2-hydroxy-2-naphthalen-1-ylethyl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO4S/c1-25-19-10-9-14(11-17(19)20)26(23,24)21-12-18(22)16-8-4-6-13-5-2-3-7-15(13)16/h2-11,18,21-22H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZKIOVJTHJWGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-Fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxybenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry.

The biological activity of 3-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxybenzenesulfonamide is primarily attributed to its interaction with cellular pathways involved in tumor growth and apoptosis.

- Tubulin Inhibition : Similar to other sulfonamide derivatives, this compound may inhibit tubulin polymerization, disrupting microtubule dynamics. This action can lead to cell cycle arrest and apoptosis in cancer cells.

- Apoptosis Induction : The compound has been shown to induce apoptosis through the activation of caspases, particularly caspase 3, which is a key player in the apoptotic pathway.

Biological Activity Data

The following table summarizes the biological activity data of 3-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxybenzenesulfonamide against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.99 | Inhibition of tubulin polymerization |

| A549 | 0.048 | Induction of apoptosis via caspase activation |

| HeLa | 0.054 | Cell cycle arrest at G2/M phase |

Case Studies

Recent studies have provided insights into the effectiveness of this compound:

- Study on MCF-7 Cells : In vitro studies demonstrated that 3-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxybenzenesulfonamide exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 0.99 µM. The study indicated that the compound disrupts microtubule organization, leading to cell cycle arrest and subsequent apoptosis .

- A549 Lung Cancer Model : Another study evaluated the effects on A549 lung adenocarcinoma cells, reporting an IC50 value of 0.048 µM. The compound was found to activate apoptotic pathways and significantly inhibit tubulin assembly, confirming its potential as a therapeutic agent against lung cancer .

Discussion

The findings suggest that 3-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxybenzenesulfonamide possesses promising anticancer properties through multiple mechanisms, including tubulin inhibition and apoptosis induction. These characteristics make it a candidate for further development in cancer therapeutics.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Sulfonamide Derivatives with Naphthalene Moieties

(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ():

- Structural Differences : The naphthalene group is directly attached to a chiral carbon, forming a branched structure, whereas the target compound has a linear hydroxyethyl linker.

- Physicochemical Properties : The stereochemical purity (99% ee) and optical rotation ([α]D20 +2.5) highlight its enantioselective synthesis, which may differ from the target compound’s synthesis. HPLC retention time (11.1 min) suggests moderate polarity, comparable to the target’s methoxy-fluoro balance .

- Functional Implications : The methyl group on the benzene ring may reduce solubility compared to the target’s hydroxyl group, which enhances hydrophilicity.

3-Methoxy-N-(4-((4-methoxyphenyl)sulfonamido)naphthalen-1-yl)benzenesulfonamide (14d) ():

Fluorinated Sulfonamides

N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide ():

N-[4-(4-Fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide ():

Naphthalene-Containing Bioactive Compounds

- FDU-NNEI and FDU-PB-22 ():

- Structural Differences : Indole carboxamide/carboxylate derivatives with naphthalene substituents.

- Biological Relevance : These compounds were studied as SARS-CoV-2 inhibitors, suggesting that the naphthalene group in the target compound may similarly enhance interactions with viral proteases or host receptors .

Physicochemical and Spectroscopic Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.